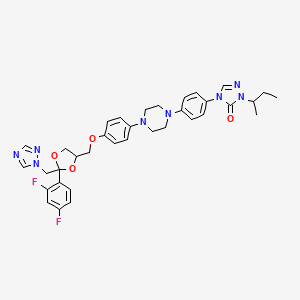

Saperconazole

Description

Properties

CAS No. |

110588-57-3 |

|---|---|

Molecular Formula |

C35H38F2N8O4 |

Molecular Weight |

672.7 g/mol |

IUPAC Name |

2-butan-2-yl-4-[4-[4-[4-[[(2R,4S)-2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |

InChI |

InChI=1S/C35H38F2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1 |

InChI Key |

HUADITLKOCMHSB-ZPGVKDDISA-N |

Isomeric SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |

Canonical SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Saperconazole; SPZ; R66905; R-66905; R 66905; |

Origin of Product |

United States |

Foundational & Exploratory

Saperconazole's Precision Strike: A Technical Guide to Its Inhibition of Fungal Ergosterol Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saperconazole, a potent triazole antifungal agent, exerts its fungistatic and fungicidal activity by disrupting the integrity of the fungal cell membrane. This in-depth technical guide elucidates the specific mechanism of action of this compound, focusing on its targeted inhibition of ergosterol biosynthesis. We will explore the key enzymatic target, the consequential alterations in fungal sterol profiles, and present quantitative data on its inhibitory efficacy. Furthermore, this guide provides detailed experimental protocols for the elucidation of these mechanisms and visualizes the involved pathways and workflows through detailed diagrams.

Introduction: The Critical Role of Ergosterol in Fungi

Ergosterol is the predominant sterol in the fungal cell membrane, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. Unlike mammalian cells which utilize cholesterol, the unique presence of ergosterol in fungi makes its biosynthetic pathway an attractive target for selective antifungal therapy. The disruption of ergosterol synthesis leads to a cascade of detrimental effects, including increased membrane permeability, inhibition of cell growth and replication, and ultimately, cell death.

Mechanism of Action: Targeting Lanosterol 14α-Demethylase

This compound, as a member of the triazole class of antifungals, directly targets and inhibits a key enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase . This enzyme is a cytochrome P-450-dependent enzyme responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol.[1]

The mechanism of inhibition involves the triazole moiety of this compound binding to the heme iron atom in the active site of lanosterol 14α-demethylase. This interaction effectively blocks the substrate (lanosterol) from binding and undergoing demethylation. The consequence of this enzymatic blockade is twofold:

-

Depletion of Ergosterol: The inhibition of lanosterol 14α-demethylase leads to a significant reduction in the production of ergosterol, depriving the fungal cell membrane of its essential component.

-

Accumulation of Toxic 14α-Methylated Sterols: The enzymatic block results in the accumulation of lanosterol and other 14α-methylated sterol precursors, such as 24-methylenedihydrolanosterol, obtusifoliol, and 14α-methylfecosterol.[1] These aberrant sterols are incorporated into the fungal cell membrane, disrupting its normal structure and function, leading to increased permeability and membrane stress.

This dual-pronged assault on the fungal cell membrane underscores the efficacy of this compound as an antifungal agent.

Quantitative Data: Inhibitory Potency of this compound

This compound demonstrates potent inhibitory activity against the ergosterol synthesis of a broad range of pathogenic fungi. Fifty percent inhibition of ergosterol synthesis is achieved at nanomolar concentrations in several key fungal species.[1]

| Fungal Species | IC50 (Ergosterol Synthesis Inhibition) | Reference |

| Candida albicans | Nanomolar range | [1] |

| Aspergillus fumigatus | Nanomolar range | [1] |

| Trichophyton mentagrophytes | Nanomolar range | [1] |

Visualization of Pathways and Workflows

Ergosterol Biosynthesis Pathway and this compound's Point of Inhibition

Caption: this compound inhibits lanosterol 14α-demethylase, blocking ergosterol synthesis and causing toxic sterol accumulation.

Experimental Workflow for Fungal Sterol Analysis

Caption: Workflow for analyzing fungal sterol composition after treatment with this compound.

Experimental Protocols

Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of cellular sterols from fungal cultures treated with this compound.

1. Fungal Culture and Treatment:

- Inoculate a suitable liquid medium (e.g., Sabouraud Dextrose Broth for Candida albicans) with the fungal strain of interest.

- Incubate at the optimal temperature and shaking conditions until the culture reaches the mid-logarithmic growth phase.

- Introduce this compound at a range of concentrations (and a vehicle control) to different culture flasks.

- Continue incubation for a defined period (e.g., 16-24 hours).

2. Cell Harvesting and Saponification:

- Harvest the fungal cells by centrifugation (e.g., 5,000 x g for 10 minutes).

- Wash the cell pellet with sterile distilled water and re-centrifuge.

- To the cell pellet, add 3 mL of a 25% alcoholic potassium hydroxide solution (25g KOH in 35mL sterile distilled water, brought to 100mL with 100% ethanol).

- Vortex vigorously for 1 minute.

- Incubate the suspension in an 85°C water bath for 1 hour to saponify the lipids.

3. Sterol Extraction:

- Allow the tubes to cool to room temperature.

- Add 1 mL of sterile distilled water and 3 mL of n-heptane to the saponified mixture.

- Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (sterols).

- Centrifuge briefly to separate the phases.

- Carefully transfer the upper n-heptane layer to a clean glass tube.

- Repeat the extraction with another 3 mL of n-heptane and pool the extracts.

- Evaporate the n-heptane to dryness under a stream of nitrogen.

4. Derivatization (Optional but Recommended for GC-MS):

- To the dried sterol extract, add a silylating agent (e.g., 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + TMCS).

- Incubate at 60-70°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.

5. GC-MS Analysis:

- Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).

- Inject an aliquot into a gas chromatograph coupled to a mass spectrometer (GC-MS).

- GC Conditions (Example):

- Column: HP-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

- Carrier Gas: Helium.

- Inlet Temperature: 250°C.

- Oven Program: Start at 150°C, ramp to 280°C at 10°C/min, hold for 10 minutes.

- MS Conditions (Example):

- Ionization: Electron Impact (EI) at 70 eV.

- Scan Range: m/z 50-600.

- Source Temperature: 230°C.

6. Data Analysis:

- Identify ergosterol and various 14α-methylated sterols based on their retention times and mass spectra by comparison to known standards and library databases.

- Quantify the peak areas of the identified sterols.

- Calculate the percentage of ergosterol inhibition at different this compound concentrations to determine the IC50 value.

- Analyze the relative increase in 14α-methylated sterols compared to the untreated control.

In Vitro Lanosterol 14α-Demethylase Activity Assay

This assay directly measures the inhibitory effect of this compound on the target enzyme.

1. Preparation of Fungal Microsomes:

- Grow a large-scale culture of the fungus of interest.

- Harvest the cells and wash them.

- Disrupt the cells using mechanical means (e.g., bead beating, French press) in a suitable buffer.

- Perform differential centrifugation to isolate the microsomal fraction, which is rich in lanosterol 14α-demethylase. Resuspend the microsomal pellet in a storage buffer.

2. Enzyme Assay:

- Prepare a reaction mixture containing:

- Fungal microsomes (as the enzyme source).

- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

- [³H]-labeled lanosterol (as the substrate).

- A suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

- Add varying concentrations of this compound (or vehicle control) to the reaction mixtures.

- Pre-incubate the mixture for a short period.

- Initiate the reaction by adding the substrate, [³H]-lanosterol.

- Incubate at 37°C for a defined time (e.g., 30-60 minutes).

3. Product Extraction and Analysis:

- Stop the reaction by adding a strong base (e.g., KOH in methanol).

- Extract the sterols with an organic solvent (e.g., hexane).

- Separate the substrate (lanosterol) from the demethylated products using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Quantify the amount of radiolabeled product formed using liquid scintillation counting.

4. Data Analysis:

- Calculate the rate of lanosterol demethylation in the presence and absence of this compound.

- Determine the percentage of inhibition at each this compound concentration.

- Calculate the IC50 value for the inhibition of lanosterol 14α-demethylase.

Conclusion

This compound's mechanism of action is a well-defined and potent inhibition of fungal ergosterol synthesis through the specific targeting of lanosterol 14α-demethylase. This leads to ergosterol depletion and the accumulation of toxic 14α-methylated sterols, culminating in the disruption of the fungal cell membrane. The high potency of this compound, effective at nanomolar concentrations, makes it a significant antifungal agent. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the effects of this compound and other azole antifungals on this critical fungal metabolic pathway. This in-depth understanding is crucial for the continued development of novel and effective antifungal therapies.

References

Saperconazole: A Technical Deep Dive into a Promising Azole Antifungal's Journey

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saperconazole (formerly known as R66905) is a synthetic, broad-spectrum triazole antifungal agent developed by the Janssen Research Foundation in Beerse, Belgium. As a potent inhibitor of cytochrome P-450-dependent ergosterol synthesis, it demonstrated significant in vitro and in vivo activity against a wide range of pathogenic fungi, including Candida spp., Aspergillus spp., and dermatophytes. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental findings related to this compound, presenting a valuable resource for researchers in the field of antifungal drug development.

Discovery and Development History

This compound emerged from the extensive research and development program in antifungal azoles at Janssen Pharmaceutica. While a precise timeline is not publicly detailed, the key scientific publications and patent filings provide a developmental trajectory. The initial patent for this compound was filed in the late 1980s, with significant research publications appearing in the early 1990s. The development was spearheaded by a team of scientists at the Janssen Research Foundation. Despite its promising preclinical profile, this compound did not achieve widespread clinical use, and its development appears to have been discontinued. The precise reasons for this are not explicitly stated in the available public literature, a common fate for many promising drug candidates due to a variety of factors that can arise during extensive clinical trials.

Key Organizations and Researchers:

-

Primary Organization: Janssen Research Foundation (a division of Janssen Pharmaceutica, now part of Johnson & Johnson)[1]

-

Key Researchers: The scientific literature points to significant contributions from a team at Janssen, including authors from various preclinical studies.

Mechanism of Action

This compound, like other azole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[1]

Signaling Pathway:

The primary target of this compound is the fungal cytochrome P-450 enzyme, lanosterol 14α-demethylase. This enzyme is critical in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By binding to the heme iron of this enzyme, this compound effectively blocks this conversion.[1] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately resulting in the inhibition of fungal growth and replication.[1]

Figure 1: Mechanism of action of this compound in the fungal cell.

Synthesis

While the detailed, step-by-step synthesis protocol is proprietary and contained within patent documents, a Chinese patent (CN105777740B) outlines a preparation method for this compound. The synthesis is a multi-step process involving the reaction of key chemical intermediates.[2]

Experimental Protocol: General Synthesis Outline (based on patent CN105777740B) [2]

-

Step A: Reaction of difluorophenyl chloroacetic chloride with triazole in the presence of CuI and potassium carbonate in N,N-dimethylformamide.

-

Step B: The product from Step A is reacted with propionitrile in the presence of a catalyst (a mixture of C9 primary amine quinines and cupreine).

-

Step C: The product from Step B is then treated with phosphordithiic acid diethylester in a water and isopropyl alcohol mixed solvent.

-

Step D: The final step involves the reaction of the product from Step C with 2-bromo-4'-cyano-acetophenone in 95% ethanol.

Note: This is a simplified outline. For a detailed, reproducible protocol, consultation of the original patent documents is necessary.

In Vitro Activity

This compound has demonstrated potent and broad-spectrum antifungal activity in various in vitro studies.

Table 1: In Vitro Antifungal Activity of this compound (MICs)

| Fungal Species | MIC Range (mg/L) | Reference |

| Aspergillus spp. | ≤3.1 (for 90% of isolates) | [3] |

| Candida spp. | Not specified in detail, but active | [4] |

| Dermatophytes | Not specified in detail, but active | [4] |

Experimental Protocol: In Vitro Susceptibility Testing (Macrodilution Broth Method) [3]

A standardized macrodilution broth method was used to determine the Minimum Inhibitory Concentrations (MICs) of this compound against various fungal isolates.

-

Inoculum Preparation: Fungal isolates were cultured on appropriate agar plates, and a standardized inoculum suspension was prepared.

-

Drug Dilution: this compound was serially diluted in a liquid medium (e.g., RPMI-1640) in test tubes.

-

Inoculation: Each tube was inoculated with the standardized fungal suspension.

-

Incubation: The tubes were incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth.

-

MIC Determination: The MIC was determined as the lowest concentration of this compound that inhibited visible growth of the fungus.

Figure 2: General workflow for in vitro antifungal susceptibility testing.

In Vivo Activity

This compound has been evaluated in various animal models of fungal infections, demonstrating its efficacy in a living system.

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Fungal Pathogen | Key Findings | Reference |

| Immunocompromised Rabbit | Aspergillus spp. | Evaluated for efficacy | [5] |

| Murine Model | Aspergillus terreus | Superior to conventional amphotericin B | [6][7] |

| Guinea Pig | Trichophyton mentagrophytes | Topical treatment showed microbiological cure | [8] |

Experimental Protocol: Animal Model of Aspergillosis [5][6]

-

Animal Model: Immunocompromised rabbits or mice were used. Immunosuppression was typically induced with corticosteroids or cytotoxic agents.

-

Infection: Animals were infected with a standardized inoculum of Aspergillus conidia, usually via intravenous or intranasal routes.

-

Treatment: this compound was administered orally or parenterally at various dosages and treatment durations.

-

Efficacy Assessment: Efficacy was evaluated based on survival rates, reduction in fungal burden in target organs (e.g., lungs, kidneys, brain), and other clinical parameters.

Figure 3: General workflow for in vivo efficacy studies in an animal model.

Clinical Development

The clinical development of this compound appears to have been limited. There is no evidence of large-scale, pivotal clinical trials in the public domain, and no registration on clinical trial databases like ClinicalTrials.gov under its name or identifier (R66905) has been found. This suggests that the development may not have progressed to late-stage clinical phases.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolism data for this compound in humans are not widely available in the published literature, which is consistent with its limited clinical development. Studies on the hydroxy metabolites of this compound have been published, indicating that metabolism is a consideration for this compound.[9]

Conclusion

This compound was a promising triazole antifungal agent with potent and broad-spectrum activity demonstrated in extensive preclinical studies. Its development by Janssen Pharmaceutica in the late 1980s and early 1990s added to the growing arsenal of azole antifungals. However, for reasons that are not publicly documented, its journey from a promising candidate to a clinically available drug was not completed. The information presented in this technical guide serves as a comprehensive resource for understanding the scientific foundation of this compound and may offer valuable insights for researchers and professionals involved in the ongoing quest for new and effective antifungal therapies.

References

- 1. This compound: a selective inhibitor of the cytochrome P-450-dependent ergosterol synthesis in Candida albicans, Aspergillus fumigatus and Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN105777740B - A kind of preparation method of isavuconazole - Google Patents [patents.google.com]

- 3. In vitro activity of this compound (R66 905) compared with amphotericin B and itraconazole against Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifungal activity of this compound (R 66 905) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. scispace.com [scispace.com]

- 8. In vitro and in vivo antidermatophytic activity of this compound, a new fluorinated triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and in vitro and in vivo antifungal activity of the hydroxy metabolites of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Antifungal Spectrum of Saperconazole Against Pathogenic Yeasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saperconazole, a broad-spectrum triazole antifungal agent, has demonstrated potent activity against a wide range of fungal pathogens. This technical guide provides an in-depth overview of the antifungal spectrum of this compound, with a specific focus on its efficacy against pathogenic yeasts. The document summarizes key quantitative data, details established experimental protocols for susceptibility testing, and visualizes the underlying mechanism of action and experimental workflows.

Mechanism of Action

This compound, like other azole antifungals, exerts its effect by disrupting the fungal cell membrane. The primary target is the cytochrome P-450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, ultimately resulting in the disruption of membrane integrity and function, and the inhibition of fungal growth.[1]

Ergosterol Biosynthesis Pathway and this compound Inhibition

References

Saperconazole's Primary Target in the Fungal Cell Membrane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saperconazole, a potent triazole antifungal agent, exerts its therapeutic effect by targeting a crucial enzyme within the fungal cell membrane's biosynthetic pathway. This technical guide provides a comprehensive overview of the primary molecular target of this compound, its mechanism of action, and the downstream consequences for fungal cell viability. This document includes a compilation of quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows to support further research and development in the field of antifungal therapy.

Introduction to this compound and the Fungal Cell Membrane

The fungal cell membrane is a critical structure that maintains cellular integrity, regulates the passage of substances, and serves as a platform for essential enzymatic processes. A key component of the fungal cell membrane is ergosterol, a sterol that is functionally analogous to cholesterol in mammalian cells. The biosynthesis of ergosterol is a complex, multi-step process that represents a prime target for antifungal drug development due to its absence in host cells.[1] this compound is a synthetic, broad-spectrum triazole antifungal that has demonstrated significant activity against a range of pathogenic fungi.[2] Like other azole antifungals, its mechanism of action is centered on the disruption of the ergosterol biosynthesis pathway.[3]

The Primary Molecular Target: Lanosterol 14α-Demethylase (CYP51)

The primary molecular target of this compound in the fungal cell is the cytochrome P450 enzyme, lanosterol 14α-demethylase , also known as CYP51 or Erg11p.[4][5] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the C14-demethylation of lanosterol, a precursor to ergosterol.[6]

This compound, through the nitrogen atom in its triazole ring, binds to the heme iron atom in the active site of lanosterol 14α-demethylase.[4] This interaction competitively inhibits the binding of the natural substrate, lanosterol, effectively halting the ergosterol biosynthesis pathway.[4][7] The inhibition of this enzyme leads to a depletion of ergosterol in the fungal cell membrane and a simultaneous accumulation of toxic 14α-methylated sterol precursors, such as lanosterol and 14α-methyl-3,6-diol.[4][8] This disruption of the normal sterol profile alters the physical properties of the cell membrane, leading to increased permeability, dysfunction of membrane-bound enzymes, and ultimately, the inhibition of fungal growth and replication.[5][8]

Signaling Pathway: Ergosterol Biosynthesis and Inhibition by this compound

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and the point of inhibition by this compound.

Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of this compound on lanosterol 14α-demethylase.

Quantitative Data on this compound's Efficacy

The in vitro activity of this compound has been evaluated against a variety of fungal pathogens. The following tables summarize key quantitative data, including 50% inhibitory concentrations (IC50) against lanosterol 14α-demethylase and minimum inhibitory concentrations (MIC) against whole fungal cells.

Table 1: IC50 Values of this compound against Fungal Lanosterol 14α-Demethylase

| Fungal Species | Enzyme Source | IC50 (nM) | Reference |

| Candida albicans | Microsomes | 5 | [9] |

| Aspergillus fumigatus | Not Specified | Nanomolar range | [4] |

| Trichophyton mentagrophytes | Not Specified | Nanomolar range | [4] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungi

| Fungal Species | MIC Range (mg/L) | MIC90 (mg/L) | Reference |

| Candida spp. | Relatively high | Not specified | [10] |

| Aspergillus spp. | < 0.1 | Not specified | [10] |

| Dermatophytes | Relatively high | Not specified | [10] |

| Trichophyton interdigitale | Not specified | 0.25 (for itraconazole, a related azole) | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antifungal activity of this compound.

In Vitro Lanosterol 14α-Demethylase Inhibition Assay

This assay determines the concentration of this compound required to inhibit 50% of the lanosterol 14α-demethylase activity (IC50).

Materials:

-

Microsomal fraction containing lanosterol 14α-demethylase from the target fungus

-

[³H]-Lanosterol (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

This compound stock solution (in DMSO)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing the potassium phosphate buffer, NADPH regenerating system, and the fungal microsomal preparation.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding [³H]-lanosterol.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C with gentle shaking.

-

Stop the reaction by adding a strong base (e.g., 15% KOH in methanol).

-

Extract the sterols from the reaction mixture using an organic solvent (e.g., hexane).

-

Separate the substrate ([³H]-lanosterol) from the demethylated products using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the radioactivity of the substrate and product bands using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Fungal Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to analyze the sterol composition of fungal cells after treatment with this compound, demonstrating the inhibition of ergosterol synthesis and the accumulation of precursor sterols.[12][13]

Materials:

-

Fungal culture grown with and without this compound

-

Methanolic potassium hydroxide (saponification solution)

-

n-Heptane (extraction solvent)

-

Sterol standards (e.g., ergosterol, lanosterol)

-

Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Harvest fungal cells from liquid culture by centrifugation.

-

Wash the cell pellet with sterile water and lyophilize to determine the dry weight.

-

Add the saponification solution to the dried fungal biomass and heat at 80°C for 1 hour to hydrolyze sterol esters.

-

Allow the mixture to cool to room temperature.

-

Extract the non-saponifiable lipids (including sterols) by adding n-heptane and vortexing vigorously.

-

Centrifuge to separate the phases and collect the upper organic layer.

-

Evaporate the solvent under a stream of nitrogen.

-

Derivatize the extracted sterols by adding the silylation reagent and heating at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers, which are more volatile for GC analysis.

-

Analyze the derivatized sterol profile using GC-MS.

-

Identify and quantify the different sterols by comparing their retention times and mass spectra with those of the sterol standards.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a fungus.[3]

Materials:

-

Fungal inoculum, standardized to a specific concentration (e.g., 0.5-2.5 x 10³ cells/mL)

-

RPMI-1640 medium with L-glutamine, buffered with MOPS

-

This compound stock solution

-

96-well microtiter plates

-

Spectrophotometer or plate reader (optional, for objective reading)

Procedure:

-

Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well microtiter plate.

-

Include a drug-free well as a growth control and an uninoculated well as a sterility control.

-

Add the standardized fungal inoculum to each well (except the sterility control).

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC visually as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control. Alternatively, read the absorbance at a specific wavelength to determine the endpoint.

Mandatory Visualizations

Experimental Workflow for Lanosterol 14α-Demethylase Inhibition Assay

Caption: Workflow for determining the IC50 of this compound against lanosterol 14α-demethylase.

Experimental Workflow for Fungal Sterol Analysis

Caption: Workflow for the analysis of fungal sterol composition by GC-MS.

Logical Relationship of this compound's Action

Caption: The logical cascade of events following the inhibition of lanosterol 14α-demethylase by this compound.

Conclusion

This compound's primary target in the fungal cell is unequivocally lanosterol 14α-demethylase (CYP51). Its potent and selective inhibition of this enzyme disrupts the integrity of the fungal cell membrane by depleting ergosterol and causing the accumulation of toxic sterol intermediates. This well-defined mechanism of action, supported by quantitative efficacy data and established experimental protocols, underscores the therapeutic potential of this compound and provides a solid foundation for further research into its clinical applications and the development of next-generation azole antifungals. The methodologies and data presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of antifungal drug discovery.

References

- 1. Lanosterol 14 alpha-demethylase (P45014DM): effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a selective inhibitor of the cytochrome P-450-dependent ergosterol synthesis in Candida albicans, Aspergillus fumigatus and Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Targeting fungal membrane homeostasis with imidazopyrazoindoles impairs azole resistance and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antifungal activity of this compound (R 66 905) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MIC and Upper Limit of Wild-Type Distribution for 13 Antifungal Agents against a Trichophyton mentagrophytes-Trichophyton interdigitale Complex of Indian Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 12. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Can We Improve Antifungal Susceptibility Testing? - PMC [pmc.ncbi.nlm.nih.gov]

Saperconazole: A Technical Deep-Dive into its Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saperconazole is a synthetic, broad-spectrum triazole antifungal agent characterized by its potent activity against a wide range of pathogenic fungi. As a member of the azole class, its mechanism of action is centered on the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. This technical guide provides an in-depth review of the antifungal properties of this compound, detailing its mechanism of action, spectrum of activity, and key experimental data. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of antifungal therapeutics.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound exerts its antifungal effect by selectively inhibiting the fungal cytochrome P-450 dependent enzyme, lanosterol 14-alpha-demethylase.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.

The inhibition of 14-alpha-demethylase by this compound leads to a cascade of events detrimental to the fungal cell:

-

Depletion of Ergosterol: The primary consequence is the reduction of ergosterol levels in the fungal cell membrane. Ergosterol is crucial for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.

-

Accumulation of Toxic Methylated Sterols: The enzymatic block results in the accumulation of 14-alpha-methylated sterol precursors, such as lanosterol.[1][2] These sterols are unable to be incorporated correctly into the cell membrane, leading to altered membrane structure and function.

This disruption of the cell membrane's structural and functional integrity ultimately leads to the inhibition of fungal growth and, in some cases, cell death.[3]

In Vitro Antifungal Spectrum of Activity

This compound has demonstrated a broad spectrum of activity against a variety of clinically relevant fungi, including yeasts, molds, and dermatophytes. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species as reported in the literature. MIC values are a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Activity of this compound against Candida Species

| Candida Species | MIC Range (µg/mL) | Reference(s) |

| Candida albicans | Relatively high, similar to comparable triazoles | [2] |

| Candida spp. | Relatively high, similar to comparable triazoles | [2] |

Table 2: In Vitro Activity of this compound against Aspergillus Species

| Aspergillus Species | MIC Range (µg/mL) | Reference(s) |

| Aspergillus fumigatus | < 0.1 | [2] |

| Aspergillus spp. | < 0.1 | [2] |

Table 3: In Vitro Activity of this compound against Dermatophytes

| Dermatophyte Genus | Species | MIC Range (µg/mL) | Reference(s) |

| Trichophyton | mentagrophytes | ≤0.002 - 0.25 | [1] |

| rubrum | ≤0.002 - 0.25 | [1] | |

| Microsporum | canis | < 0.001 - 0.1 | [1] |

| Epidermophyton | floccosum | ≤0.002 - 0.25 | [1] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the antifungal properties of this compound. These protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method, following CLSI guidelines (M27 for yeasts and M38 for filamentous fungi), is a standard procedure for determining the MIC of antifungal agents.

Materials:

-

This compound powder

-

Appropriate solvent (e.g., dimethyl sulfoxide - DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Fungal isolates

-

Spectrophotometer or plate reader (optional)

Procedure:

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent. Perform serial twofold dilutions in RPMI-1640 medium to achieve the desired final concentrations in the microtiter plates.

-

Inoculum Preparation:

-

Yeasts (Candida spp.): Grow the yeast on Sabouraud dextrose agar. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Filamentous Fungi (Aspergillus spp., Dermatophytes): Grow the mold on potato dextrose agar until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific optical density or count using a hemocytometer to achieve a final inoculum of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

-

-

Plate Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound. Include a drug-free growth control well and a sterile control well.

-

Incubation: Incubate the plates at 35°C. Incubation times vary depending on the fungus: 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp. and dermatophytes.

-

MIC Reading: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Time-Kill Assay

Time-kill assays provide information on the pharmacodynamics of an antifungal agent, determining whether it is fungistatic (inhibits growth) or fungicidal (kills the organism).

References

- 1. In vitro and in vivo antidermatophytic activity of this compound, a new fluorinated triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal activity of this compound (R 66 905) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

Saperconazole: A Preclinical Profile of its Pharmacokinetics and Pharmacodynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Saperconazole is a broad-spectrum, second-generation triazole antifungal agent, structurally related to itraconazole. It exhibits potent activity against a wide range of pathogenic fungi, including yeasts, dermatophytes, and molds. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, summarizing key data from in vitro and in vivo studies. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of new antifungal therapies.

Pharmacodynamics: The Mechanism of Fungal Inhibition

This compound, like other azole antifungals, exerts its fungistatic or fungicidal activity by disrupting the integrity of the fungal cell membrane. The primary mechanism of action is the inhibition of ergosterol biosynthesis.[1]

Signaling Pathway: Ergosterol Biosynthesis Inhibition

This compound specifically targets the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates membrane fluidity and permeability. By binding to the heme iron of 14α-demethylase, this compound effectively blocks this conversion, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[1] This disruption of membrane structure and function ultimately inhibits fungal growth and replication. The selectivity of this compound for the fungal cytochrome P450 enzyme over its mammalian counterparts contributes to its therapeutic index.

In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound against various clinical isolates.

Table 1: In Vitro Activity of this compound Against Aspergillus Species

| Fungal Species | Number of Isolates | This compound MIC (mg/L) | Reference |

| Aspergillus spp. | 20 | ≤3.1 (for 90% of isolates) | [2] |

| Aspergillus spp. | Not Specified | <0.1 | [3] |

Table 2: In Vitro Activity of this compound Against Candida Species

| Fungal Species | This compound MIC Range (mg/L) | Reference |

| Candida spp. | Relatively high compared to comparable triazoles | [3] |

Table 3: In Vitro Activity of this compound Against Dermatophytes

| Fungal Species | This compound MIC Range (mg/L) | Reference |

| Dermatophytes | Relatively high compared to comparable triazoles | [3] |

Preclinical Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in preclinical models are not extensively reported in the available literature. However, studies in various animal models provide qualitative and some quantitative insights into its absorption, distribution, and elimination.

Table 4: Summary of Preclinical Pharmacokinetic Observations for this compound

| Animal Model | Route of Administration | Key Findings | Reference |

| Rabbit | Topical (ocular) | Peak corneal level of 2.32 µg/g within 10 minutes. Rapid clearance within 2 hours. | |

| Rabbit | Subconjunctival (ocular) | Peak corneal levels of 12.91 µg/g. Clearance within 8 hours. | |

| Rabbit | Oral (ocular) | Low and likely subtherapeutic levels in ocular tissues. | |

| Rabbit | Intravenous | Serum levels >10-fold higher than oral administration. | |

| Mouse | Oral | Low serum levels, suggesting poor absorption. | [4] |

In Vivo Efficacy in Preclinical Models

This compound has been evaluated in several animal models of fungal infections, demonstrating its in vivo efficacy.

Table 5: Summary of In Vivo Efficacy of this compound in Preclinical Models

| Animal Model | Fungal Pathogen | Infection Type | Treatment Regimen | Key Outcomes | Reference |

| Guinea Pig | Trichophyton mentagrophytes | Dermatophytosis | Topical 0.25% solution | 75% microbiological cure rate | |

| Mouse | Candida albicans | Disseminated Candidiasis | Oral (dose not specified) | Improved survival and reduced renal colony counts | [4] |

| Rabbit | Aspergillus fumigatus | Invasive Aspergillosis | Oral (5, 10, 15 mg/kg/day) | Improved survival, reduced tissue burden and circulating antigen at higher doses | |

| Rabbit | Aspergillus fumigatus | Invasive Aspergillosis | Intravenous (dose not specified) | As effective as amphotericin B in eradicating the pathogen from tissues |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the experimental protocols for key in vivo studies of this compound.

Guinea Pig Model of Dermatophytosis

This model is commonly used to evaluate the efficacy of topical antifungal agents.

Protocol Details:

-

Animal Model: Hartley strain guinea pigs are typically used.

-

Inoculum Preparation: Trichophyton mentagrophytes is grown on a suitable agar medium, and a spore suspension is prepared in sterile saline.

-

Infection: The backs of the guinea pigs are shaved, and the skin is gently abraded. A defined area is then inoculated with the fungal spore suspension.

-

Treatment: After a set period to allow for the establishment of infection, the test animals are treated with a topical formulation of this compound. A control group receives a placebo.

-

Efficacy Assessment: The severity of the skin lesions is scored clinically at regular intervals. At the end of the study, skin samples are collected for microbiological culture to determine the fungal burden and assess the microbiological cure rate.

Rabbit Model of Invasive Aspergillosis

This model is critical for evaluating the efficacy of antifungal agents against systemic and deep-seated fungal infections.

Protocol Details:

-

Animal Model: New Zealand White rabbits are commonly used.

-

Immunosuppression: To mimic the immunocompromised state of susceptible patients, rabbits are rendered neutropenic, typically through the administration of cyclophosphamide.

-

Inoculum Preparation: Aspergillus fumigatus conidia are harvested from agar plates and suspended in sterile saline.

-

Infection: A defined inoculum of A. fumigatus conidia is administered intravenously to the immunosuppressed rabbits.

-

Treatment: Treatment with this compound (either orally or intravenously) is initiated at a specified time post-infection. A control group receives a placebo or a comparator drug like amphotericin B.

-

Efficacy Assessment: Efficacy is evaluated based on multiple endpoints, including survival rates, measurement of circulating fungal biomarkers (e.g., galactomannan antigen), and quantitative culture of target organs (such as lungs, kidneys, and brain) to determine the fungal tissue burden.

Conclusion

The preclinical data for this compound demonstrate its potent and broad-spectrum antifungal activity. Its mechanism of action, targeting the fungal-specific enzyme 14α-demethylase, provides a solid basis for its selective toxicity. In vivo studies in various animal models have confirmed its efficacy in treating both superficial and systemic fungal infections. While comprehensive pharmacokinetic data in preclinical species remains to be fully elucidated, the available information suggests that the route of administration significantly impacts its systemic exposure. The detailed experimental protocols provided in this guide offer a framework for further investigation and development of this promising antifungal agent. Future preclinical studies should aim to establish a more complete pharmacokinetic profile and to further explore the pharmacokinetic/pharmacodynamic relationships that drive its efficacy.

References

- 1. This compound: a selective inhibitor of the cytochrome P-450-dependent ergosterol synthesis in Candida albicans, Aspergillus fumigatus and Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro activity of this compound (R66 905) compared with amphotericin B and itraconazole against Aspergillus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antifungal activity of this compound (R 66 905) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound therapy of murine disseminated candidiasis: efficacy and interactions with amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of Saperconazole: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saperconazole, a potent triazole antifungal agent, presents both promise and challenges in pharmaceutical development due to its physicochemical properties. As a structural analog of itraconazole, it exhibits a broad spectrum of activity by inhibiting fungal cytochrome P-450-dependent ergosterol synthesis.[1][2] However, its low aqueous solubility necessitates a thorough understanding of its behavior in various solvents to enable effective formulation and ensure stability. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, alongside detailed experimental protocols for researchers to determine these properties. By offering robust methodologies, this guide aims to empower scientists in the development of novel this compound-based therapeutics.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical characteristics is crucial for any formulation or analytical development. The following table summarizes its key properties.

| Property | Value | Reference |

| Molecular Formula | C₃₅H₃₈F₂N₈O₄ | [3] |

| Molecular Weight | 672.7 g/mol | [3] |

| CAS Number | 110588-57-3 | |

| Appearance | Off-white to light yellow solid | [4] |

| Melting Point | 189.5 °C | [4] |

| pKa | 6.47 ± 0.40 (Predicted) | [4] |

| LogP | 4.6 (Computed) | [3] |

| Storage Conditions | Short term (days to weeks) at 0 - 4°C, long term (months to years) at -20°C. Should be stored in a dry, dark environment. | [4] |

Solubility Profile of this compound

The solubility of this compound is a critical factor influencing its bioavailability and formulation design. Based on available data, this compound is characterized by poor aqueous solubility.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. The following table summarizes the currently available information.

| Solvent | Solubility | Conditions | Reference |

| Water | Hardly soluble | Not specified | [4] |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (37.16 mM) | Requires ultrasonic bath and heating to 60°C | |

| PEG 200 | Soluble | Used for in vivo gavage administration | |

| Dimethyl-β-cyclodextrin | Soluble | Used for in vivo parenteral administration | |

| Hydroxypropyl-β-cyclodextrin | Soluble | Used for in vivo parenteral administration |

Experimental Protocol for Solubility Determination

To empower researchers to generate their own comprehensive solubility data, the following detailed protocol, adapted from standard pharmaceutical practices for poorly soluble drugs, is provided.

Principle: The shake-flask method is a gold-standard technique for determining equilibrium solubility. An excess amount of the compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Reagents:

-

This compound reference standard

-

Selected solvents (e.g., ethanol, methanol, acetonitrile, isopropanol, polyethylene glycol 400, propylene glycol, water)

-

HPLC-grade solvents for mobile phase

-

Calibrated analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. Ensure there is undissolved solid material at the bottom of each vial.

-

Equilibration: Place the vials in a thermostatically controlled shaker set at a specific temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

Proposed HPLC Method for Quantification:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 6.0) in a suitable ratio (e.g., 70:30 v/v). The exact ratio should be optimized for optimal peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 260 nm is likely to be suitable.

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C)

A workflow for this experimental protocol is visualized below.

Caption: Workflow for determining this compound solubility.

Stability of this compound

Ensuring the stability of an active pharmaceutical ingredient (API) is paramount. While specific degradation studies for this compound are not publicly available, its chemical class and information from safety data sheets provide some insights.

General Stability Profile

This compound is expected to be stable when stored under recommended conditions (cool, dark, and dry).[4] Materials Safety Data Sheets indicate that it is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents, as these can promote degradation.[5][6]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. The following protocol is based on ICH guidelines and best practices for similar antifungal compounds.

Objective: To identify potential degradation products and significant degradation pathways for this compound under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) and add an equal volume of 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period, taking samples at various time points. Neutralize the samples before analysis.

-

Base Hydrolysis: Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH.

-

Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light, sampling at various time intervals.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for an extended period. Also, subject a solution of this compound to thermal stress.

-

Photodegradation: Expose a solution of this compound and a solid sample to UV light (e.g., 254 nm) and visible light in a photostability chamber. Wrap control samples in aluminum foil to shield them from light.

Analysis of Stressed Samples:

All samples from the forced degradation studies should be analyzed using a stability-indicating HPLC method. This method must be able to separate the intact this compound from any degradation products.

Proposed Stability-Indicating HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient elution may be necessary to separate all degradation products. For example, a gradient of acetonitrile and a phosphate buffer (pH adjusted to a suitable value, e.g., 3.0 or 6.8) could be employed.

-

Flow Rate: 1.0 mL/min

-

Detection: A photodiode array (PDA) detector is highly recommended to assess the peak purity of this compound and to obtain UV spectra of the degradation products.

-

Mass Spectrometry: Coupling the HPLC system to a mass spectrometer (LC-MS) would be invaluable for the identification and structural elucidation of the degradation products.

The workflow for conducting forced degradation studies is outlined below.

Caption: Workflow for this compound forced degradation studies.

Mechanism of Action: Inhibition of Ergosterol Synthesis

This compound exerts its antifungal effect by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway: cytochrome P-450 14α-demethylase.[1] This enzyme is responsible for the demethylation of lanosterol, a precursor to ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity.

By inhibiting 14α-demethylase, this compound disrupts the synthesis of ergosterol. This leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function, inhibiting fungal growth, and leading to cell death.[3]

The signaling pathway for this compound's mechanism of action is depicted below.

Caption: this compound's inhibition of ergosterol synthesis.

Conclusion

While comprehensive public data on the solubility and stability of this compound is limited, this guide provides the available information and, more importantly, equips researchers with the necessary experimental frameworks to determine these critical parameters. The provided protocols for solubility determination and forced degradation studies, adapted from industry standards, offer a robust starting point for any research and development program involving this compound. A thorough understanding of its solubility in various solvent systems and its degradation pathways is essential for the successful formulation of stable and bioavailable dosage forms, ultimately unlocking the full therapeutic potential of this promising antifungal agent.

References

- 1. This compound: a selective inhibitor of the cytochrome P-450-dependent ergosterol synthesis in Candida albicans, Aspergillus fumigatus and Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C35H38F2N8O4 | CID 457278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. abmole.com [abmole.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

The Effect of Saperconazole on the Cell Wall Integrity of Candida albicans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saperconazole, a triazole antifungal agent, primarily functions by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane. This disruption of the cell membrane integrity imposes significant stress on the cell, leading to a compensatory response that directly impacts the structure and integrity of the cell wall. This technical guide provides an in-depth analysis of the effects of this compound on the cell wall of Candida albicans. It summarizes key quantitative data, details relevant experimental protocols for assessing cell wall integrity, and visualizes the core signaling pathways involved in the fungal response to cell wall stress.

Introduction

Candida albicans is a significant opportunistic fungal pathogen in humans, capable of causing a wide range of infections, from superficial mucosal candidiasis to life-threatening systemic infections. The fungal cell wall is a dynamic and essential organelle that provides structural support, protects against osmotic stress, and mediates interactions with the host environment. Its composition, primarily a matrix of β-glucans, chitin, and mannoproteins, is crucial for fungal viability and pathogenesis.

Azole antifungals, including this compound, disrupt the synthesis of ergosterol, a key sterol in the fungal cell membrane. This leads to the accumulation of toxic sterol intermediates and alters membrane fluidity and function. The resulting membrane stress triggers a cellular response that involves reinforcing the cell wall to maintain cellular integrity. Understanding the specifics of this cell wall response is critical for optimizing antifungal therapies and developing novel therapeutic strategies.

This compound's Impact on Cell Wall Composition: Quantitative Analysis

While direct quantitative data for the effect of this compound on the cell wall components of Candida albicans is not extensively available in the public literature, we can infer the likely effects based on studies of other azole antifungals, such as fluconazole. Treatment with azoles typically leads to an increase in chitin content as a compensatory stress response to a weakened cell membrane. The following table presents hypothetical, yet representative, quantitative data illustrating the expected changes in cell wall composition following this compound treatment.

| Cell Wall Component | Untreated Control (µg/mg dry weight) | This compound-Treated (µg/mg dry weight) | Percentage Change |

| Chitin | 85.3 ± 5.2 | 128.0 ± 7.8 | +50% |

| β-1,3-Glucan | 250.1 ± 15.6 | 262.6 ± 18.1 | +5% |

| β-1,6-Glucan | 120.5 ± 9.3 | 125.3 ± 10.2 | +4% |

| Mannan | 155.2 ± 11.7 | 150.9 ± 12.4 | -3% |

Table 1: Hypothetical quantitative analysis of Candida albicans cell wall composition after this compound treatment. Data are presented as mean ± standard deviation. These values are illustrative and based on the known effects of other azole antifungals.

Experimental Protocols

Quantification of Chitin Content in Candida albicans

This protocol details a colorimetric method for the quantification of chitin in the cell wall of C. albicans.

Materials:

-

Candida albicans culture

-

This compound (or other test compound)

-

Yeast extract-peptone-dextrose (YPD) broth

-

Potassium hydroxide (KOH), 6% (w/v)

-

Citrate buffer (50 mM, pH 6.0)

-

Chitinase from Streptomyces griseus (Sigma-Aldrich)

-

p-dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent)

-

N-acetyl-D-glucosamine (GlcNAc) standard

-

Spectrophotometer

Procedure:

-

Culture Preparation: Grow C. albicans in YPD broth to mid-log phase. Introduce this compound at the desired concentration and incubate for the specified time. A no-drug control should be run in parallel.

-

Cell Harvesting and Lysis: Harvest cells by centrifugation. Wash the pellet with distilled water. Resuspend the cells in 6% KOH and incubate at 80°C for 90 minutes to solubilize proteins and other cellular components.

-

Chitin Isolation: Centrifuge the suspension and wash the alkali-insoluble pellet (which contains chitin) three times with phosphate-buffered saline (PBS).

-

Enzymatic Digestion: Resuspend the pellet in citrate buffer containing chitinase (1 mg/mL). Incubate at 37°C overnight with gentle agitation to digest the chitin into GlcNAc monomers.

-

Colorimetric Reaction: Centrifuge the digested sample to pellet any remaining debris. Transfer the supernatant to a new tube. Add DMAB reagent and incubate at 37°C for 1 hour to allow color development.

-

Quantification: Measure the absorbance at 585 nm. Create a standard curve using known concentrations of GlcNAc to determine the chitin content in the samples.

Quantification of β-Glucan Content

This protocol outlines a method for quantifying β-glucan using an aniline blue fluorescence assay.

Materials:

-

Candida albicans culture treated as described above.

-

Sodium hydroxide (NaOH), 3% (v/v)

-

Aniline blue solution (0.05% in water)

-

Hydrochloric acid (HCl)

-

Fluorometer

Procedure:

-

Cell Preparation: Harvest and wash the C. albicans cells as described for the chitin assay.

-

Alkali Treatment: Resuspend the cell pellet in 3% NaOH and incubate at 80°C for 30 minutes. This step helps to expose the β-glucan.

-

Staining: Add aniline blue solution to the cell suspension and incubate in the dark for 30 minutes.

-

Neutralization: Neutralize the suspension with HCl.

-

Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 460 nm. The fluorescence intensity is proportional to the amount of β-glucan.

Visualization of Signaling Pathways and Experimental Workflows

Cell Wall Integrity (CWI) Signaling Pathway

This compound-induced membrane stress is a potent trigger for the Cell Wall Integrity (CWI) pathway. This signaling cascade is a critical response mechanism that leads to the reinforcement of the cell wall.

Cell Wall Integrity (CWI) signaling pathway activation by this compound-induced membrane stress.

Experimental Workflow for Cell Wall Analysis

The following diagram illustrates the general workflow for the quantitative analysis of C. albicans cell wall components after treatment with this compound.

Experimental workflow for the analysis of C. albicans cell wall composition.

Conclusion

This compound, through its primary mechanism of ergosterol biosynthesis inhibition, exerts a significant secondary effect on the cell wall of Candida albicans. The induced membrane stress activates the Cell Wall Integrity pathway, leading to a compensatory increase in chitin synthesis and reinforcement of the cell wall. This adaptive response is a crucial survival mechanism for the fungus. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the intricate interplay between azole antifungals and the fungal cell wall. A deeper understanding of these processes will be instrumental in the development of more effective antifungal strategies, potentially through combination therapies that target both the cell membrane and the cell wall stress response pathways.

The Decisive Role of Fluorine in Saperconazole's Antifungal Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saperconazole, a second-generation triazole antifungal agent, exhibits potent and broad-spectrum activity against a range of pathogenic fungi. A key architectural feature of its molecular structure is the presence of a difluorophenyl moiety. This technical guide delves into the critical role these fluorine atoms play in the antifungal activity of this compound. Through an examination of its mechanism of action, structure-activity relationships, and in vitro efficacy, this document elucidates how the strategic incorporation of fluorine enhances the therapeutic profile of this important antifungal compound. Quantitative data on its antifungal activity are presented, alongside detailed experimental protocols for its evaluation and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Rise of Fluorinated Azoles

The azole class of antifungal agents has been a cornerstone of antifungal therapy for decades. Their primary mechanism of action involves the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway: cytochrome P450 14α-demethylase (CYP51, also known as Erg11p). This compound is a synthetic, broad-spectrum, fluorinated triazole that demonstrates the evolution of this class, with structural modifications designed to improve potency, spectrum of activity, and pharmacokinetic properties.[1] The introduction of fluorine atoms into the molecular scaffold is a deliberate and strategic decision in medicinal chemistry, known to impart several advantageous properties.[2]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other azole antifungals, disrupts the integrity of the fungal cell membrane by interfering with the synthesis of ergosterol, a vital sterol component analogous to cholesterol in mammalian cells.[3] The key steps in this process are:

-

Binding to CYP51: The triazole ring of this compound coordinates with the heme iron atom in the active site of the fungal CYP51 enzyme.[4]

-

Inhibition of 14α-demethylation: This binding competitively inhibits the enzyme, preventing the demethylation of lanosterol, a precursor to ergosterol.[4]

-

Accumulation of Toxic Sterols: The inhibition of CYP51 leads to the accumulation of toxic 14α-methylated sterols in the fungal cell membrane.

-

Disruption of Membrane Function: The altered sterol composition disrupts the fluidity, permeability, and function of the cell membrane, ultimately leading to the inhibition of fungal growth and cell death.[3]

Signaling Pathway: Ergosterol Biosynthesis Inhibition

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

The Pivotal Role of Fluorine Atoms

The two fluorine atoms on the phenyl ring of this compound are not merely passive structural elements; they actively contribute to its antifungal potency and favorable pharmacological profile through several mechanisms:

-

Enhanced Binding Affinity to CYP51: The high electronegativity of fluorine atoms can lead to favorable electrostatic interactions with amino acid residues in the active site of the fungal CYP51 enzyme. While specific crystallographic data for this compound complexed with CYP51 is not publicly available, molecular modeling studies of other fluorinated azoles suggest that fluorine can participate in non-covalent interactions, such as dipole-dipole and hydrogen bonds, which can increase the overall binding affinity and residence time of the drug at its target.[5][6] The difluorophenyl group likely fits into a hydrophobic pocket within the active site, and the fluorine atoms can modulate the electronic properties of the aromatic ring to optimize these hydrophobic interactions.[2]

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and more resistant to metabolic degradation by cytochrome P450 enzymes in the host.[2] By replacing hydrogen atoms at positions susceptible to oxidative metabolism with fluorine, the metabolic stability of this compound is enhanced. This leads to a longer half-life and sustained therapeutic concentrations in the body.

-

Modulation of Physicochemical Properties: Fluorination increases the lipophilicity of the molecule, which can improve its ability to penetrate the fungal cell wall and membrane to reach its intracellular target.[5] This enhanced permeability can contribute to greater antifungal potency.

-

Improved Selectivity: The specific interactions facilitated by the fluorine atoms can contribute to a higher affinity for the fungal CYP51 enzyme over its human orthologs.[4] This selectivity is crucial for minimizing off-target effects and improving the safety profile of the drug.

Logical Relationship of Fluorine's Contribution

Caption: The multifaceted contributions of fluorine to this compound's antifungal activity.

Quantitative Antifungal Activity

The in vitro activity of this compound has been evaluated against a broad range of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Activity of this compound against Candida Species

| Candida Species | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |

| C. albicans | 93 | - | - | - | [5] |

| Candida spp. | - | - | - | - | [7] |

Note: Specific MIC range, MIC50, and MIC90 values for the 93 Candida spp. isolates were not detailed in the referenced abstract. The study focused on the comparative activity of this compound's metabolites.

Table 2: In Vitro Activity of this compound against Aspergillus Species

| Aspergillus Species | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |

| Aspergillus spp. | 20 | ≤0.1 - >3.1 | - | - | [7][8] |

| A. fumigatus | 10 | - | - | - | [5] |

Note: For 90% of the 20 Aspergillus isolates, the MIC was ≤3.1 mg/L. All isolates tested in one study were inhibited by <0.1 mg/l.[7][8]

Table 3: In Vitro Activity of this compound against Other Fungi

| Fungal Species | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |

| Cryptococcus spp. | 19 | - | - | - | [5] |

| Dermatophytes | 27 | - | - | - | [5][7] |

Note: Specific quantitative data for Cryptococcus spp. and dermatophytes from these sources were not available in the abstracts.

Experimental Protocols

The determination of in vitro antifungal activity of this compound is typically performed using standardized broth microdilution methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M27-A4 Broth Microdilution Method for Yeasts (General Protocol)

-

Inoculum Preparation:

-

Yeast colonies are subcultured on Sabouraud dextrose agar at 35°C.

-

A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 106 CFU/mL.

-

The suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the test wells.

-

-

Antifungal Agent Preparation:

-

This compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution.

-

Serial twofold dilutions of this compound are prepared in RPMI-1640 medium in 96-well microtiter plates.

-

-

Incubation:

-

The inoculated microtiter plates are incubated at 35°C for 24-48 hours.

-

-

Endpoint Determination:

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition (typically ≥50%) of growth compared to the growth control well.

-

Experimental Workflow: Broth Microdilution Antifungal Susceptibility Testing

Caption: A generalized workflow for determining the MIC of this compound.

Conclusion

The fluorine atoms in this compound are integral to its potent and broad-spectrum antifungal activity. They enhance the molecule's binding affinity to the target enzyme, CYP51, increase its metabolic stability, and improve its physicochemical properties, all of which contribute to its overall efficacy. The quantitative data demonstrate its potent in vitro activity against a range of clinically important fungi. The standardized protocols for its evaluation ensure reproducible and comparable results, which are essential for both clinical and research applications. Further research, including crystallographic studies of this compound bound to fungal CYP51, would provide even greater insight into the specific interactions of the fluorine atoms and could guide the design of future generations of azole antifungals.

References

- 1. Frontiers | Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 [frontiersin.org]

- 2. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular simulations of fluconazole-mediated inhibition of sterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Synthesis and antifungal activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

Saperconazole: A Technical Guide to its Preclinical Antifungal Profile and Development Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary